Flosequinan, chemically known as (+/-)-7-fluoro-1-methyl-3-methylsulfinyl-4-quinolone, is a quinolone-derived compound that has garnered significant attention in cardiovascular research. [] It exists as a racemic mixture of two enantiomers, R(+)-flosequinan (R-FSO) and S(-)-flosequinan (S-FSO), due to the presence of a chiral sulfur atom in its structure. [] This chirality plays a crucial role in its pharmacokinetic and pharmacodynamic properties. [] Flosequinan is primarily recognized for its vasodilatory effects on both arterial and venous vascular beds. [, ] While it has been explored for its potential therapeutic benefits in treating congestive heart failure and hypertension, this analysis will focus solely on its scientific research applications, excluding information related to drug use, dosage, and side effects.
Flosequinan belongs to the class of organic compounds known as hydroquinolones, which are characterized by a hydrogenated quinoline structure containing a ketone group. Its specific classification includes:
The synthesis of flosequinan can be achieved through a high-yield, four-step process starting from 4-fluoroanthranilic acid. The steps are as follows:
Flosequinan has the following molecular structure:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Density | 1.44 g/cm³ |
Boiling Point | 423.1 °C at 760 mmHg |
Melting Point | 226–228 °C |
Flash Point | 209.7 °C |
LogP | 2.28070 |
Polar Surface Area | 58.28 Ų |
The structural formula indicates that flosequinan contains a fluorine atom and a sulfinyl group, contributing to its pharmacological properties .
Flosequinan undergoes various metabolic transformations in biological systems, particularly involving oxidation and reduction reactions:
These metabolic pathways highlight the compound's complexity and its interactions within biological systems.
Flosequinan acts primarily as a balanced vasodilator, meaning it reduces systemic vascular resistance while also decreasing left ventricular afterload. This dual action helps improve cardiac output without significantly increasing heart rate. The mechanism involves:
Flosequinan exhibits several notable physical properties:
Chemically, it is stable under standard conditions but may undergo oxidation or reduction in biological systems, affecting its pharmacokinetics and pharmacodynamics .
Although flosequinan was withdrawn from the market due to safety concerns, it has been studied extensively for its potential applications in treating acute heart failure due to its vasodilatory effects. Research has focused on:
Further studies may explore its utility in combination therapies or alternative cardiovascular indications .
Flosequinan was synthesized and developed in the 1980s by Boots Pharmaceuticals as a novel quinolone derivative targeting hemodynamic improvement in chronic heart failure. Preclinical investigations revealed a distinctive dual mechanism: it produced potent vasodilation in both arterial and venous beds without provoking significant reflex tachycardia—a limitation commonly observed with earlier pure vasodilators like hydralazine or nitrates. Initial pharmacological characterization demonstrated inhibition of the inositol-triphosphate/protein kinase C (IP3/PKC) signaling pathway, a crucial intracellular mediator of vascular smooth muscle contraction. This interference reduced calcium availability for contraction, promoting vasodilation. Additionally, species-dependent positive inotropic effects were observed, though human relevance remained debated [3] [5].
Table 1: Key Clinical Trials of Flosequinan in Chronic Heart Failure
Trial Name (Year) | Population (n) | Design & Duration | Key Efficacy Findings | Mortality Finding |
---|---|---|---|---|
REFLECT (1993) [2] | NYHA II-III, LVEF<40% (193) | DB, PC, Add-on to Dig+Diur, 12 weeks | ↑ Exercise time +96s vs +47s (p=0.022); ↑ VO₂ max; ↑ Symptoms | 7 vs 2 deaths (Floseq vs Plac) |
Osaka Mild HF (1992) [7] | NYHA II (mainly), LVEF<40% (24) | DB, PC, Add-on therapy, 4 weeks | ↑ Exercise time; ↑ O₂ at AT; ↑ LV Fractional Shortening | Not reported (small size/short duration) |
PROFILE (1993) [1] [4] | NYHA III-IV, LVEF≤35% (2,345) | DB, PC, Add-on to Std Tx (inc ACEi), ~10mo | Early symptomatic benefit; Reduced worsening HF initially | 255 vs 192 deaths (HR 1.39, CI 1.15-1.67, p=0.0006) |
Flosequinan’s clinical trajectory, while ending in withdrawal, played a pivotal role in refining the therapeutic approach to heart failure. It arrived during a shift from purely hemodynamic correction towards understanding and modulating maladaptive neurohormonal systems.
Table 2: Flosequinan's Functional Benefits in Chronic Heart Failure Trials
Functional Domain | Measure | Flosequinan Effect | Study (Population) |
---|---|---|---|
Exercise Capacity | Maximal Treadmill Time | ↑↑ +96s (REFLECT) [2]; ↑ +59s (Osaka Mild HF) [7] | REFLECT (Moderate); Osaka (Mild) |
Oxygen Uptake (VO₂ max) | ↑ +1.7 ml/kg/min (REFLECT) [2] | REFLECT (Moderate) | |
Oxygen Uptake at Anaerobic Thresh. | ↑ +2.9 ml/min/kg (Osaka Mild HF) [7] | Osaka (Mild) | |
Systolic Function (Echo) | Left Ventricular Fractional Shortening | ↑ +2.9% (Osaka Mild HF) [7] | Osaka (Mild) |
Symptoms/Clinical Status | Patient Global Assessment | 55% Improved (vs 36% Plac) [2] | REFLECT (Moderate) |
Worsening HF Requiring Intervention | Reduced trend (REFLECT) [2]; Increased (PROFILE) [4] | REFLECT (Short-term); PROFILE (Long-term) | |
Hemodynamics | Pulmonary Capillary Wedge Press | ↓ Decreased significantly [3] [5] | Multiple Acute/Short-term studies |
Systemic Vascular Resistance | ↓ Decreased significantly [3] [5] | Multiple Acute/Short-term studies |
Table 3: Flosequinan's Place Among Vasodilators in Heart Failure Evolution
Vasodilator Era/Class | Exemplars | Primary Mechanism/Target | Key Outcome | Contrast/Contribution of Flosequinan |
---|---|---|---|---|
Early Pure Vasodilators | Nitrates, Hydralazine, Prazosin | NO donation; Direct Smooth Muscle; α1-blockade | Symptom relief; ↑ Mortality (Prazosin RCTs); ↓ Mort (BiDil in A-HeFT) | Similar hemodynamic goals; Different MoA (IP3/PKC); Better balanced vasodilation; Demonstrated ↑ Mortality |
Neurohormonal Vasodilators | ACE Inhibitors (Captopril, Enalapril); ARBs (Valsartan) | RAAS inhibition | ↓↓↓ Mortality (CONSENSUS, SOLVD, Val-HeFT) | Failed despite vasodilation; Highlighted need for RAAS inhibition |
cAMP-Dependent Inotrope/Vasodilators | Milrinone, Enoximone (PDE3-I) | ↑ cAMP → ↑ Ca²⁺ → Inotropy/Vasodilation | ↑↑ Mortality (PROMISE, ESSENTIAL) | Shared mortality risk via Ca²⁺/cAMP; PROFILE confirmed class concern |
Direct Vasodilators (Calcitropes) | Flosequinan | IP3/PKC inhibition → ↓ Vasoconstriction | ↑↑ Mortality (PROFILE) [1] [4] | Unique MoA; Proved hemodynamic/symptom benefit ≠ survival benefit; Demonstrated neurohormonal activation |
Table 4: Flosequinan's Impact on Key Functional Parameters in Clinical Trials
Parameter | Change with Flosequinan | Clinical Significance | Supporting Evidence |
---|---|---|---|
Maximal Exercise Time | Significant Increase (+47-96 sec) | Improved functional capacity for daily activities | REFLECT [2]; Osaka Mild HF [7] |
Peak Oxygen Uptake (VO₂) | Modest Increase (+1.7 ml/kg/min) | Objective measure of improved cardiopulmonary efficiency | REFLECT [2] |
O₂ Uptake at Anaerobic Threshold | Significant Increase (+2.9 ml/min/kg) | Improved submaximal exercise endurance | Osaka Mild HF [7] |
Left Ventricular Fractional Shortening | Modest Increase (≈3%) | Suggestion of improved systolic function | Osaka Mild HF [7] |
Pulmonary Capillary Wedge Pressure | Significant Decrease | Reduced pulmonary congestion (preload reduction) | Multiple Hemodynamic Studies [3] [5] [8] |
Systemic Vascular Resistance | Significant Decrease | Reduced cardiac workload (afterload reduction) | Multiple Hemodynamic Studies [3] [5] [8] |
Patient-Reported Well-being | Significant Improvement (55% vs 36%) | Enhanced quality of life | REFLECT [2] |
Heart Rate | Increase | Indicator of neurohormonal activation / baroreflex | PROFILE [1] [4] |
Plasma Norepinephrine | Increase | Direct evidence of sympathetic nervous system activation | PROFILE [1] [4] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0